2-Methoxy-5-nitrobenzoic acid
Overview
Description
2-Methoxy-5-nitrobenzoic acid is a chemical compound that is part of the benzofuran and benzoic acid families. It is characterized by a methoxy group and a nitro group attached to a benzene ring, which is further connected to a carboxylic acid group. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-methoxy-5-nitrobenzoic acid involves various chemical reactions. For instance, the Knoevenagel reaction has been used to synthesize derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further transformed into other complex structures . Additionally, the Perkin cyclization of related alkoxyphenoxyalkanoic acids has been employed to create 2-alkyl-7-methoxy-5-nitrobenzo[b]furans . These methods highlight the versatility of synthetic approaches for creating compounds with similar functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methoxy-5-nitrobenzoic acid has been elucidated using spectroscopic methods. For example, tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate) was characterized by X-ray diffraction, revealing a distorted trigonal bipyramidal coordination around the antimony atom . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 2-methoxy-5-nitrobenzoic acid and its derivatives are diverse. The reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid has been studied using different reducing agents, with varying degrees of byproduct formation . Moreover, the hydrolysis of 2-methoxy-1-methylbenzimidazoles, including a 5-nitro derivative, has been investigated, revealing multiple reaction pathways . These studies demonstrate the complex reactivity of nitroaromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-nitrobenzoic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy and nitro groups can affect the acidity, solubility, and reactivity of these compounds. The synthesis and characterization of various derivatives, such as those with antimicrobial and antioxidant properties, provide insights into the relationship between structure and function .
Relevant Case Studies
Several case studies have explored the applications of 2-methoxy-5-nitrobenzoic acid derivatives. For example, derivatives have been synthesized for their potential antimicrobial and antioxidant activities, with some showing promising results in biological assays . Additionally, the synthesis of chromones and 4-hydroxyquinolines from related compounds demonstrates the utility of these derivatives in producing biologically active molecules .
Scientific Research Applications
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Scientific Field: Environmental Science
- Application : 5-Methoxy-2-nitrobenzoic acid has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .
- Methods of Application : This involves the use of microbial organisms to break down cypermethrin, resulting in the production of 5-Methoxy-2-nitrobenzoic acid .
- Results or Outcomes : This research could help in understanding the environmental fate and impact of cypermethrin .
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Scientific Field: Medicinal Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of Cathepsin S inhibitors with antitumor applications .
- Methods of Application : This involves the use of 5-Methoxy-2-nitrobenzoic acid in the synthesis of Cathepsin S inhibitors .
- Results or Outcomes : The synthesis of these inhibitors could potentially lead to the development of new treatments for cancer .
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Scientific Field: Neuropharmacology
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of dictyoquinazol A, a neuroprotective compound .
- Methods of Application : The compound is used as a starting material in the chemical synthesis of dictyoquinazol A .
- Results or Outcomes : The synthesis of dictyoquinazol A could potentially lead to the development of new treatments for neurodegenerative diseases .
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Scientific Field: Organic Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of 5-methoxyantranilic acid by catalytic reduction .
- Methods of Application : The compound is used as a starting material in the chemical synthesis of 5-methoxyantranilic acid .
- Results or Outcomes : The synthesis of 5-methoxyantranilic acid could potentially lead to the development of new organic compounds .
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Scientific Field: Medicinal Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of pyrrolobenzodiazepines .
- Methods of Application : The compound is used as a starting material in the chemical synthesis of pyrrolobenzodiazepines .
- Results or Outcomes : The synthesis of pyrrolobenzodiazepines could potentially lead to the development of new treatments for various diseases .
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Scientific Field: Organic Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of N-phenylethyl-2-nitrobenzamides .
- Methods of Application : The compound is used as a starting material in the chemical synthesis of N-phenylethyl-2-nitrobenzamides .
- Results or Outcomes : The synthesis of N-phenylethyl-2-nitrobenzamides could potentially lead to the development of new organic compounds .
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Scientific Field: Medicinal Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of 2-aminocombretastatin derivatives with potential as antimitotic agents .
- Methods of Application : This involves the use of 5-Methoxy-2-nitrobenzoic acid in the synthesis of 2-aminocombretastatin derivatives .
- Results or Outcomes : The synthesis of these derivatives could potentially lead to the development of new treatments for various diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPRDSNNBZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300904 | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrobenzoic acid | |
CAS RN |
40751-89-1 | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40751-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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